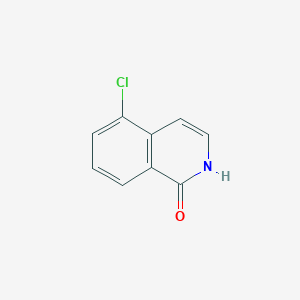

5-chloroisoquinolin-1(2H)-one

CAS No.: 24188-73-6

Cat. No.: VC3813191

Molecular Formula: C9H6ClNO

Molecular Weight: 179.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24188-73-6 |

|---|---|

| Molecular Formula | C9H6ClNO |

| Molecular Weight | 179.6 g/mol |

| IUPAC Name | 5-chloro-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12) |

| Standard InChI Key | GICPXUYMHMNYAJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CNC2=O)C(=C1)Cl |

| Canonical SMILES | C1=CC2=C(C=CNC2=O)C(=C1)Cl |

Introduction

Chemical Identity and Structural Elucidation

Molecular Characterization

5-Chloroisoquinolin-1(2H)-one is a bicyclic aromatic compound with the molecular formula C₉H₆ClNO and a molecular weight of 179.6 g/mol . Its IUPAC name, 5-chloro-2H-isoquinolin-1-one, reflects the substitution pattern: a chlorine atom at the 5-position of the isoquinoline backbone and a ketone group at the 1-position . The compound’s planar structure enables π-π interactions and hydrogen bonding, critical for its reactivity and intermolecular associations.

Key Identifiers:

Spectral Signatures

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum (DMSO-d₆) exhibits characteristic signals:

-

A singlet at δ 8.87 ppm for the aromatic proton adjacent to the ketone.

-

Multiplet resonances between δ 7.11–8.20 ppm for the remaining aromatic protons .

The ¹³C NMR spectrum reveals a carbonyl carbon at δ 162.2 ppm and aromatic carbons in the δ 123.9–134.8 ppm range .

Synthesis and Manufacturing

Cyclization Strategies

A common method involves the rhodium(I)-catalyzed annulation of 2-chlorobenzamide derivatives with alkynes under mild conditions, achieving yields up to 78% . This approach leverages transition-metal catalysis to regioselectively form the isoquinolinone core.

Representative Reaction:

Chlorination Techniques

Direct chlorination of isoquinolin-1(2H)-one using sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces chlorine at the 5-position, yielding the target compound after recrystallization .

Industrial-Scale Production

Industrial synthesis optimizes cyclization reactions using 2-chlorobenzamide and acetylene gas in a pressurized reactor at 120–150°C, with tert-butyl hydroperoxide (TBHP) as an oxidant . Catalytic systems (e.g., Cp*Co(III)) enhance efficiency, reducing reaction times to <12 hours .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light. It is sparingly soluble in water (0.12 g/L at 25°C) and highly soluble in polar aprotic solvents like DMSO (≥50 g/L) .

Thermal Properties:

Spectroscopic Data

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

-

Base peak at m/z 179 ([M]⁺), with fragment ions at m/z 144 (loss of Cl) and m/z 116 (isoquinolinone ring cleavage) .

Biological Activity and Mechanistic Insights

Enzyme Modulation

Preliminary assays suggest activity against tyrosine kinases and phosphodiesterases, aligning with the pharmacophore features of isoquinolinones . For example, quinazolinone derivatives upregulate ABCA1, a cholesterol transporter implicated in atherosclerosis, via liver X receptor (LXR) activation .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to antimicrobial agents and kinase inhibitors. For instance, 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one (a derivative) enhances plant stress tolerance, suggesting agrochemical applications .

Materials Science

Its planar aromatic structure facilitates use in organic semiconductors and metal-organic frameworks (MOFs). Derivatives exhibit luminescent properties under UV excitation, relevant for optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume